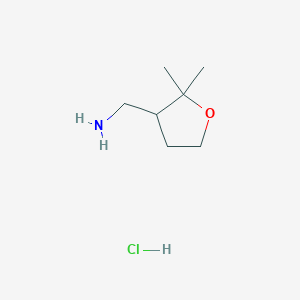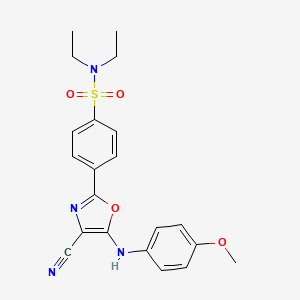
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- A study focused on the synthesis of structurally related compounds, highlighting the regioselective synthesis of triazole derivatives and their structural and theoretical analysis using density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
- Another research conducted synthesis and structural characterization of isostructural compounds with similar molecular frameworks, providing insights into their crystallization and molecular conformation (Kariuki et al., 2021).
Biological Activities
- Synthesis and biological activity studies of triazole analogues of piperazine revealed potential antibacterial properties against human pathogens, indicating their potential for development as antimicrobial agents (Nagaraj et al., 2018).
- A research project exploring the synthesis of new 1,2,4-triazole derivatives found some compounds to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
- Research on the synthesis, crystal structure, and antitumor activity of related compounds demonstrated significant inhibition on the proliferation of various cancer cell lines, suggesting their potential in cancer treatment (Tang & Fu, 2018).
Mechanistic and Theoretical Insights
- Investigations into the synthesis, spectral characterization, DFT, and docking studies of similar compounds helped in understanding their antibacterial activity and molecular interactions (Shahana & Yardily, 2020).
- Theoretical studies on the prototropy process and rearrangement reactions of related compounds provide deeper mechanistic insights into their chemical behaviors (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . For instance, certain piperazine derivatives have been found to exhibit higher affinity to H1 receptors than histamine, which are often clinically used in the treatment of allergies .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(4-fluorophenyl)piperazine, which is synthesized from 4-fluoroaniline and piperazine. The second intermediate is 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, which is synthesized from 4-chloroaniline and ethyl 2-azidoacetate. The two intermediates are then coupled together using a coupling agent such as EDCI or DCC to form the final product.", "Starting Materials": [ "4-fluoroaniline", "piperazine", "4-chloroaniline", "ethyl 2-azidoacetate", "coupling agent (e.g. EDCI or DCC)" ], "Reaction": [ "Synthesis of 4-(4-fluorophenyl)piperazine: 4-fluoroaniline is reacted with piperazine in the presence of a suitable solvent and catalyst (e.g. ethanol and HCl) to form 4-(4-fluorophenyl)piperazine.", "Synthesis of 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: 4-chloroaniline is reacted with ethyl 2-azidoacetate in the presence of a suitable solvent and catalyst (e.g. DMF and CuI) to form 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid.", "Coupling of intermediates: The two intermediates are coupled together using a coupling agent such as EDCI or DCC in the presence of a suitable solvent (e.g. DMF) to form the final product '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone'." ] } | |
CAS RN |
1291867-94-1 |
Molecular Formula |
C19H18ClFN6O |
Molecular Weight |
400.84 |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClFN6O/c20-13-1-5-15(6-2-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-7-3-14(21)4-8-16/h1-8H,9-12H2,(H2,22,23,24,25) |
InChI Key |
ONKHGRZXXKRCJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)

![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)


![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2370681.png)
![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene](/img/structure/B2370683.png)

